Fosfomycin trometamol, also known as fosfomycin tromethamine, is a broad-spectrum antibiotic that has been in use since its discovery in Spain in 1969. It is particularly effective against a wide range of bacteria, including gram-negative microorganisms and some gram-positive bacteria like staphylococci1. Initially used parenterally for severe infections, fosfomycin is now commonly administered orally as fosfomycin trometamol, especially for the treatment of uncomplicated urinary tract infections (UTIs)16. Its continued effectiveness and low resistance rates make it a valuable option in the era of increasing antibiotic resistance4.
Fosfomycin trometamol is widely used as a first-line treatment for uncomplicated UTIs due to its efficacy, safety, and the convenience of a single-dose regimen46. It has shown similar clinical and bacteriological efficacy to longer courses of other antibiotics like ciprofloxacin, norfloxacin, and nitrofurantoin6. The high urinary concentrations achieved with a single oral dose of 3g ensure rapid bacterial killing and reduce the opportunity for the selection of resistant mutants47.
Fosfomycin trometamol has been found to be effective in treating asymptomatic bacteriuria in pregnant women, with similar bacteriological efficacy to a 5-day course of cefuroxime axetil or a 7-day course of amoxicillin/clavulanic acid6. Its safety profile and single-dose regimen make it a suitable option for this population.
Fosfomycin trometamol has demonstrated significant activity against biofilms produced by uropathogenic E. coli, which are a common cause of UTIs8. However, its effect on intracellular bacterial communities (IBCs) within bladder epithelial cells is less pronounced, indicating that while it is effective for biofilm reduction, it may not be as effective against IBCs8.
In a pilot study, single-dose fosfomycin trometamol was used to treat hospitalized patients with UTI, showing good tolerance and satisfactory bacteriological and clinical outcomes9. This suggests its potential for broader use in hospital settings, although further studies may be needed to confirm these findings.
Fosfomycin was first isolated in the 1960s during a screening program aimed at discovering new antibiotics. It was identified from Streptomyces fradiae and later characterized through various purification techniques including ion-exchange chromatography and gel filtration . The classification of fosfomycin tromethamine falls under the category of bactericidal agents, specifically targeting Gram-positive and Gram-negative bacteria.
The synthesis of fosfomycin tromethamine involves several steps, typically beginning with the preparation of tromethamine p-toluenesulfonate. This synthesis can be broken down into three main stages:
This multi-step process ensures high purity and yield of fosfomycin tromethamine, making it suitable for pharmaceutical applications.
Fosfomycin tromethamine has a unique molecular structure characterized by its phosphonic acid group and an epoxide ring. The chemical formula for fosfomycin is , with a molecular weight of approximately 138.06 g/mol. The presence of the epoxide ring contributes to its reactivity and antibacterial properties .
The structural formula can be represented as follows:
The compound exhibits stereochemistry at specific carbon centers, which plays a critical role in its biological activity.
Fosfomycin undergoes several chemical reactions that are crucial for its antibacterial activity. Key reactions include:
These reactions underline the importance of fosfomycin's structural features in facilitating its mechanism of action against bacterial pathogens.
Fosfomycin exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It mimics the structure of glucose-6-phosphate and glycerol-3-phosphate, allowing it to enter bacterial cells via specific transporters (GlpT and UhpT) . Once inside, it irreversibly binds to MurA, blocking the condensation reaction between uridine diphosphate-N-acetylglucosamine and phosphoenolpyruvate. This inhibition prevents the formation of peptidoglycan, essential for bacterial cell wall integrity, leading to cell lysis and death.
Additionally, fosfomycin reduces bacterial adherence to uroepithelial cells, enhancing its effectiveness in treating urinary tract infections .
Fosfomycin tromethamine exhibits several notable physical and chemical properties:
These properties contribute to its formulation as an injectable or oral medication.
Fosfomycin tromethamine is primarily used for treating uncomplicated urinary tract infections caused by susceptible strains of bacteria. Its unique mechanism allows it to be effective against multidrug-resistant organisms, making it a valuable option in clinical settings where resistance is prevalent . Additionally, research continues into its potential applications beyond urinary tract infections, including use against other types of infections due to its broad-spectrum activity.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2